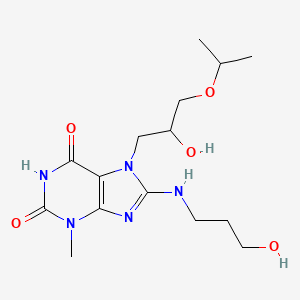![molecular formula C18H18N2O4S B2410533 N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 887880-20-8](/img/structure/B2410533.png)
N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound that has been studied for its potential applications in cancer treatment . It is a derivative of 8-quinolinesulfonamide, a class of compounds known for their anticancer activity .
Synthesis Analysis
The compound was synthesized using a series of 8-quinolinesulfonamido-1,2,3-triazoles . The synthesis process involved the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis requires advanced computational techniques. In silico studies identified this compound as a potent modulator of muscle isoform 2 of pyruvate kinase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require specialized knowledge and techniques. The compound was synthesized using a series of 8-quinolinesulfonamido-1,2,3-triazoles .
Applications De Recherche Scientifique
Polymorphic Modifications for Hypertension Treatment
N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and related compounds, have shown significant potential in the medical field, particularly in the treatment of hypertension. A study by Shishkina et al. (2018) highlights the strong diuretic properties of similar compounds, indicating its possible use in new hypertension remedies. The study focuses on the polymorphic modifications of these compounds, revealing different organizational levels in their crystal packing, which may influence their effectiveness in medical applications (Shishkina et al., 2018).
Potential Fungicidal Activity
Kappe and Kappe (2009) synthesized derivatives of tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, showing potential fungicidal activity. These derivatives are structurally related to this compound, suggesting a broader range of applications for this class of compounds in controlling fungal growth (Kappe & Kappe, 2009).
Antibacterial Properties
Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinoline carboxylic acids, including compounds structurally similar to this compound. These compounds displayed potent antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential use in the treatment of systemic infections (Ishikawa et al., 1990).
Synthesis and Structural Analysis
Hayun et al. (2012) conducted a detailed study on the synthesis and structural analysis of compounds closely related to this compound. Their research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Hayun et al., 2012).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . The structural similarity between sulfonamides and PABA allows the compound to inhibit and replace PABA in the active site of the enzyme dihydropteroate synthetase .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydrofolate and tetrahydrofolate . This inhibition disrupts the folic acid metabolism cycle, which is essential for bacterial DNA synthesis and cell division .
Result of Action
The inhibition of the folic acid metabolism cycle eventually leads to the inhibition of bacterial DNA growth and cell division or replication . This makes sulfonamides bacteriostatic rather than bactericidal, meaning they inhibit the growth of bacteria rather than killing them outright .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-16-7-3-2-6-15(16)19-25(22,23)14-9-12-5-4-8-20-17(21)11-13(10-14)18(12)20/h2-3,6-7,9-10,19H,4-5,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIOPRIGNLRRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
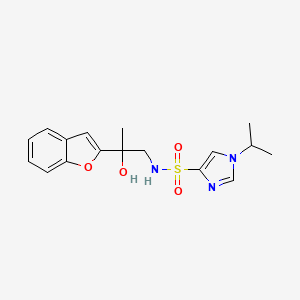
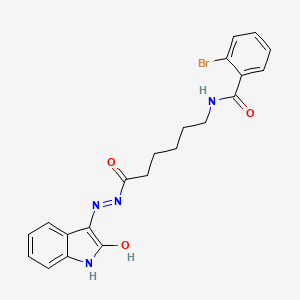
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
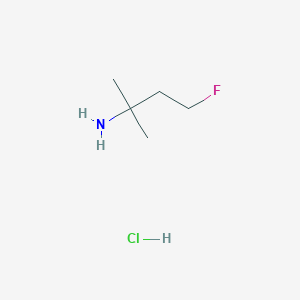


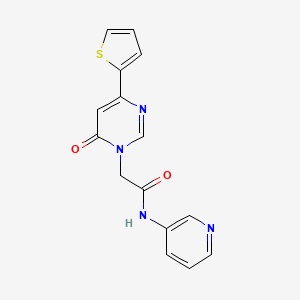
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)
methanone](/img/structure/B2410470.png)
